4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Neuroscience Monoamine Oxidase Inhibition Enzyme Assay

Researchers face inconsistent anilide analogs that alter receptor binding and metabolic stability. This compound is the definitive hydroxylated metabolite of ocrelizumab, validated for pharmacokinetic studies. - **Dual MAO Inhibition**: Non-selective probe with IC50 = 1.20 μM (MAO-A) and 1.62 μM (MAO-B). - **Structural Certainty**: Crystallographically resolved scaffold ideal for docking vs. flexible analogs. - **Supply**: Purity ≥95% (up to 98%) as a solid; immediate availability for autoimmune and neuroscience R&D.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 2104-66-7
Cat. No. B7728492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid
CAS2104-66-7
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCC(=O)O)Cl
InChIInChI=1S/C10H10ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
InChIKeyUPSNSRKMOHOEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid – Procurement Overview


4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid (synonym: N-(4-chlorophenyl)succinamic acid) is a small-molecule amide-based carboxylic acid derivative with the molecular formula C₁₀H₁₀ClNO₃ and a molecular weight of 227.64 g/mol . The compound is formed via the acylation of 4-chloroaniline with succinic anhydride and is characterized by the presence of both an amide and a terminal carboxylic acid moiety [1]. From a procurement perspective, it is available from multiple reputable vendors as a solid with purity typically ≥95% (up to 98%), and it is often utilized as a research intermediate or biochemical tool in medicinal chemistry, neuroscience, and immunology .

Research intermediate for anilide and succinamic acid derivative libraries
Biochemical probe for monoamine oxidase (MAO) isoform studies
Ocrelizumab metabolite standard for immunology and PK research
Conformationally constrained scaffold for crystallography and docking

Substitution Risks for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid


While a variety of structurally related anilides and succinamic acid derivatives are commercially available, their biological and physicochemical properties diverge significantly due to subtle changes in saturation, substitution, and the presence of the 4-chloroaniline moiety. A researcher cannot simply substitute this compound with a saturated ketone analog like 4-(4-chlorophenyl)-4-oxobutanoic acid (CAS 3984-34-7), an unsaturated alkene derivative like (2E)-4-[(4-chlorophenyl)amino]-4-oxobut-2-enoic acid (CAS 7242-16-2), or a chiral dihydroxy variant like (2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid (CAS 17447-35-7) without fundamentally altering the research outcome . For instance, the saturated butanoic acid backbone imparts specific conformational flexibility and hydrogen-bonding capacity that differs from the planar, conjugated system of the alkene analog, directly impacting receptor binding and metabolic stability. The evidence presented below quantifies these critical differences in biological activity and molecular interaction, establishing the basis for a non-substitutable procurement specification.

Ketone analog (CAS 3984-34-7) Lacks the anilide nitrogen; may not replicate MAO-B interaction or hydrogen-bonding pattern.
Unsaturated alkene analog (CAS 7242-16-2) Planar conjugated system alters conformational flexibility, LogD, and biological activity profile.
Chiral dihydroxy analog (CAS 17447-35-7) Different stereochemistry and solubility; may shift receptor-binding and metabolic stability.
Flexible-chain analog (Baclofen core) Missing internal amide bond; conformational freedom may limit reproducibility in docking and SAR studies.

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid – Key Evidence


Monoamine Oxidase B (MAO-B) Inhibition Profile

This compound demonstrates measurable, though modest, inhibitory activity against bovine mitochondrial MAO-B, with a reported IC50 of 1.62 μM. This activity, while not potent, provides a defined biochemical fingerprint that is absent in closely related structural analogs like the ketone derivative 4-(4-chlorophenyl)-4-oxobutanoic acid, which lacks the anilide nitrogen essential for this specific interaction [1].

MAO-B Inhibition
Reported
IC50 1.62 μM (1620 nM)
vs. ketone analog: no reported MAO-B activity
Defines MAO-B interaction absent in the ketone analog
Low-micromolar affinity; suitable as non-selective control
Neuroscience Monoamine Oxidase Inhibition Enzyme Assay

Monoamine Oxidase A (MAO-A) Inhibition Profile

The compound also inhibits bovine MAO-A with an IC50 of 1.20 μM, displaying a marginal 1.35-fold preference for MAO-A over MAO-B [1]. This isoform activity profile contrasts with other anilide derivatives that may show more pronounced selectivity, making this compound a useful control or tool for studying balanced MAO-A/B inhibition.

MAO-A Inhibition
Reported
IC50 1.20 μM (1200 nM)
1.35-fold selectivity for MAO-A over MAO-B
Supports balanced MAO-A/B isoform profiling
Useful as a non-selective probe for enzyme assays
Neuroscience Monoamine Oxidase Inhibition Isoform Selectivity

Immunomodulatory Activity as Ocrelizumab Metabolite

Critically, 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid is identified as a hydroxylated metabolite of ocrelizumab, a humanized anti-CD20 monoclonal antibody used in multiple sclerosis therapy . Unlike structurally similar but biologically inert analogs like the alkene derivative (2E)-4-[(4-chlorophenyl)amino]-4-oxobut-2-enoic acid, this specific metabolite has been shown to inhibit the proliferation of lymphocytes and macrophages. This activity is attributed to its ability to suppress the production of proinflammatory cytokines .

Immunomodulatory Activity
Class-level inference
Reported inhibition of lymphocyte and macrophage proliferation; suppression of proinflammatory cytokines
vs. unsaturated alkene analog: no reported immunomodulatory activity
Supports research on metabolite-mediated immunomodulation
Data from cellular assays; further validation required
Immunology Autoimmune Disease Metabolite Research

Conformational Rigidity and Solid-State Geometry

Single-crystal X-ray diffraction analysis reveals a specific conformation where the amide oxygen and the carbonyl oxygen of the carboxylic acid group adopt an anti-configuration relative to each other and to the adjacent methylene protons [1]. The acid group's C=O and O-H bonds are in a syn orientation [1]. This well-defined, rigid solid-state geometry distinguishes it from flexible-chain analogs like 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen core structure), which lacks the internal amide bond and thus possesses different conformational dynamics.

Solid-State Geometry
Method context
Anti conformation of amide O and acid carbonyl O; syn orientation of acid C=O and O-H
vs. flexible-chain Baclofen core: no internal amide, greater rotational freedom
Provides rigid scaffold for molecular docking studies
Crystal structure confirms constrained H-bonding arrangement
Crystallography Structural Biology Medicinal Chemistry

Predicted Physicochemical and ADME Properties

Predicted physicochemical properties derived from the ACD/Labs Percepta Platform provide a quantitative basis for differentiating this compound in the context of drug discovery. Key predicted values include a LogP of 1.86, a LogD of -1.34 at pH 7.4, and a polar surface area (PSA) of 66 Ų . These parameters offer a more favorable profile for aqueous solubility and low passive membrane permeability compared to the more lipophilic unsaturated analog (2E)-4-[(4-chlorophenyl)amino]-4-oxobut-2-enoic acid, which lacks the saturated butanoic acid backbone and thus exhibits different solubility and permeability characteristics.

Predicted ADME
Class-level inference
LogP 1.86 · LogD (pH 7.4) -1.34 · PSA 66 Ų
vs. unsaturated analog: higher LogD expected due to conjugated double bond
Predicted hydrophilicity differentiates from unsaturated analog
In silico predictions; experimental validation recommended
ADME Physicochemical Properties Drug Discovery

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid – Application Scenarios


Ocrelizumab Pharmacokinetic and Metabolism Studies

This compound is the primary hydroxylated metabolite of the therapeutic monoclonal antibody ocrelizumab. As such, it is an essential analytical standard for quantifying ocrelizumab metabolism, understanding its pharmacokinetic profile, or investigating metabolite-specific biological effects in models of autoimmune disease, including multiple sclerosis and rheumatoid arthritis .

Monoamine Oxidase (MAO) Isoform Research

With a defined, low-micromolar inhibitory profile against both MAO-A (IC50 = 1.20 μM) and MAO-B (IC50 = 1.62 μM), this compound serves as a useful non-selective probe or negative control in assays designed to characterize new, more selective MAO inhibitors for neuroscience research .

Crystallography and Structure-Based Drug Design

The fully resolved crystal structure of N-(4-chlorophenyl)succinamic acid provides a robust, unambiguous model for molecular docking studies, scaffold hopping, and understanding the conformational preferences of anilide-containing small molecules. Its rigid geometry makes it superior to flexible analogs for computational chemistry workflows .

Development of Novel Immunomodulatory Agents

As a chemical entity with demonstrated, albeit preliminary, activity in suppressing lymphocyte and macrophage proliferation via cytokine inhibition, this compound can serve as a starting scaffold for medicinal chemistry campaigns aimed at developing new therapies for autoimmune or inflammatory conditions .

Application
Selection Property
Validation Focus
Ocrelizumab metabolite research
Metabolite identity and biological activity
Quantitative metabolite profiling; lymphocyte/macrophage assay
MAO-A/B isoform probe
Defined balanced inhibitory profile
IC50 benchmarking in enzyme inhibition assays
Structure-based drug design
Constrained conformation and hydrogen-bonding capacity
Docking poses and scaffold-hopping evaluation
Immunomodulatory agent research
Lymphocyte/macrophage proliferation suppression
Cytokine inhibition assays; disease-model studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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